Pan-Bcl-2 Inhibition Profile vs. Selective Inhibitors Venetoclax and Navitoclax
Obatoclax Mesylate is a pan-inhibitor of anti-apoptotic Bcl-2 family proteins, demonstrating inhibition of Bcl-2, Bcl-XL, Mcl-1, Bcl-w, A1, and Bcl-b with Ki values in the range of 1-7 μM [1]. In stark contrast, the clinically approved Venetoclax (ABT-199) is a highly selective Bcl-2 inhibitor with a Ki of <0.01 nM and shows no activity against Mcl-1 . Navitoclax (ABT-263) inhibits Bcl-2, Bcl-XL, and Bcl-w with Ki values ≤0.5 nM but binds only weakly to Mcl-1 . This distinct, broad-spectrum binding profile of Obatoclax is a primary driver for its use in research settings where inhibition of multiple pro-survival pathways, particularly those involving Mcl-1, is required [2].
| Evidence Dimension | Inhibitory Activity (Ki or IC50) against Bcl-2 Family Proteins |
|---|---|
| Target Compound Data | Ki = 1-7 μM (range for Bcl-2, Bcl-XL, Mcl-1, Bcl-w, A1, Bcl-b); Ki = 0.22 μM for Bcl-2 in cell-free assay |
| Comparator Or Baseline | Venetoclax (ABT-199): Ki <0.01 nM for Bcl-2, >4800-fold selectivity vs. Bcl-xL, no activity vs. Mcl-1. Navitoclax (ABT-263): Ki ≤0.5 nM for Bcl-xL, ≤1 nM for Bcl-2/Bcl-w, weak Mcl-1 binding. |
| Quantified Difference | Obatoclax has ~20,000-fold higher Ki for Bcl-2 than Venetoclax but uniquely inhibits Mcl-1 at micromolar concentrations, a target not engaged by Venetoclax or Navitoclax. |
| Conditions | Cell-free biochemical assays; data compiled from multiple sources. |
Why This Matters
This broad target engagement is essential for research into cancers with high Mcl-1 expression, a known resistance mechanism to selective Bcl-2 inhibitors.
- [1] Obatoclax Mesylate (GX15-070) product page. PeptideDB. CAS: 803712-79-0. View Source
- [2] Nguyen M, Marcellus RC, Roulston A, Watson M, Serfass L, Murthy Madiraju SR, et al. Small molecule obatoclax (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis. Proc Natl Acad Sci U S A. 2007;104(49):19512-7. View Source
